Butanoic acid, 2-[(1-methylethyl)nitrosoamino]-
Description
Butanoic acid, 2-[(1-methylethyl)nitrosoamino]- is a nitrosoamine derivative of butanoic acid. Its structure features a nitrosoamino group (-N(NO)-) attached to the second carbon of the butanoic acid backbone, with an isopropyl (1-methylethyl) substituent on the nitrogen atom. The carboxylic acid group at the terminal carbon introduces polarity, influencing solubility and reactivity.
Properties
CAS No. |
89941-12-8 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-[nitroso(propan-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-4-6(7(10)11)9(8-12)5(2)3/h5-6H,4H2,1-3H3,(H,10,11) |
InChI Key |
DQKIHDIAMSFMLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N(C(C)C)N=O |
Origin of Product |
United States |
Biological Activity
Butanoic acid, 2-[(1-methylethyl)nitrosoamino]- is a nitrosamine compound that has garnered attention due to its potential biological activity and implications in pharmacology and toxicology. Nitrosamines are known for their carcinogenic properties, and understanding the biological activity of this specific compound is essential for assessing its safety and therapeutic potential.
- Chemical Formula: C₈H₁₈N₂O₂
- Molecular Weight: 174.25 g/mol
- IUPAC Name: Butanoic acid, 2-[(1-methylethyl)nitrosoamino]-
- CAS Registry Number: 66576-71-4
Carcinogenicity
Research indicates that nitrosamines, including Butanoic acid, 2-[(1-methylethyl)nitrosoamino]-, are associated with carcinogenic effects in various animal models. A study by the European Medicines Agency (EMA) highlighted that N-nitrosamines can induce tumors in laboratory animals, particularly in the liver and lungs . The mechanism often involves metabolic activation leading to DNA adduct formation, which disrupts normal cellular processes.
Mutagenicity
In vitro studies have demonstrated that Butanoic acid, 2-[(1-methylethyl)nitrosoamino]- exhibits mutagenic properties. These studies typically employ bacterial assays (e.g., Ames test) to evaluate the compound's ability to induce mutations in microbial DNA. The findings suggest a significant potential for mutagenicity, raising concerns about its use in pharmaceuticals .
Toxicological Profile
The toxicological profile of Butanoic acid, 2-[(1-methylethyl)nitrosoamino]- includes:
- Acute Toxicity: High doses can lead to severe toxicity characterized by liver damage and gastrointestinal distress.
- Chronic Exposure: Long-term exposure is linked to increased cancer risk and reproductive toxicity .
Study on Nitrosamine Formation
A notable case study investigated the formation of nitrosamines during the synthesis of pharmaceuticals. It was found that certain manufacturing processes could inadvertently lead to the generation of Butanoic acid, 2-[(1-methylethyl)nitrosoamino]-, raising regulatory concerns about its presence in drug formulations .
| Study Reference | Findings |
|---|---|
| EMA Assessment Report | Identified carcinogenic potential in animal models |
| Shen et al. (2011) | Explored susceptibility of active substances to nitrosamine formation |
| Lv J. (2017) | Investigated degradation pathways leading to nitrosamine generation |
Regulatory Considerations
Due to its carcinogenic nature, regulatory agencies like the EMA have set strict limits on the allowable concentrations of nitrosamines in medicinal products. The guidelines emphasize the importance of analytical methods for detecting and quantifying such compounds in drug formulations to ensure patient safety .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared to five key analogs (Table 1), highlighting differences in substituents, backbone, and functional groups:
Table 1: Structural Comparison of Butanoic Acid Derivatives
| Compound Name | CAS Number | Substituents/Functional Groups | Backbone |
|---|---|---|---|
| Butanoic acid, 2-[(1-methylethyl)nitrosoamino]- | Not provided | Nitrosoamino (isopropyl) at C2, carboxylic acid | Butanoic acid |
| Butanoic acid, 4-[(2-hydroxyethyl)nitrosoamino] | 79448-11-6 | Nitrosoamino (hydroxyethyl) at C4, carboxylic acid | Butanoic acid |
| Butanoic acid, 2-[(dimethylamino)methylene]-3-oxo-, isopropyl ester | 329363-90-8 | Dimethylamino, oxo, ester group at C3 | Butanoic acid |
| Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide | Not provided | Nitrosoamino with chloroethyl, benzoic acid | Benzoic acid |
| N-Ethyl-N-nitrosobutanamine | Not provided | Nitrosoamino (ethyl), no carboxylic acid | Butanamine |
Key Observations:
- Positional Isomerism: The hydroxyethyl-substituted analog (CAS 79448-11-6) places the nitrosoamino group at C4, increasing hydrophilicity compared to the C2-substituted target compound .
- Backbone Variation : The benzoic acid derivative () and butanamine analog () demonstrate how backbone changes alter polarity and applications.
Physicochemical Properties
- Solubility: The carboxylic acid group in the target compound enhances water solubility compared to esters (e.g., CAS 329363-90-8) or non-polar backbones (e.g., butanamine derivative). Hydroxyethyl substituents (CAS 79448-11-6) further improve solubility .
- Stability : Nitrosoamines are generally sensitive to light and heat. The benzoic acid derivative () may exhibit greater stability due to aromatic conjugation, whereas the target compound’s aliphatic structure could be more reactive .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
